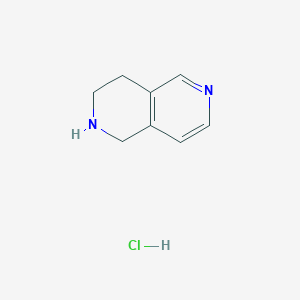
1,2,3,4-四氢-2,6-萘啶盐酸盐
描述
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic organic compound with the molecular formula C8H10N2·HCl. It is a derivative of naphthyridine, characterized by the presence of a tetrahydro ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
科学研究应用
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). By inhibiting NAMPT, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can modulate NAD+ levels, which are crucial for cellular metabolism and energy production. Additionally, this compound interacts with Cbl-b, a ubiquitin ligase that regulates immune responses and cell signaling pathways .
Cellular Effects
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating NAD+ levels and disrupting cellular metabolism. Furthermore, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth. This compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. By binding to the active site of nicotinamide phosphoribosyltransferase (NAMPT), this compound inhibits the enzyme’s activity, leading to a decrease in NAD+ levels. This reduction in NAD+ levels affects various cellular processes, including energy production, DNA repair, and cell survival. Additionally, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can modulate the activity of Cbl-b, thereby influencing immune responses and cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride vary with different dosages in animal models. At lower doses, this compound can effectively inhibit NAMPT activity and modulate NAD+ levels without causing significant toxicity. At higher doses, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is involved in several metabolic pathways, primarily through its interaction with nicotinamide phosphoribosyltransferase (NAMPT). By inhibiting NAMPT, this compound affects the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in cellular metabolism. This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, impacting various cellular processes, including energy production and redox balance .
Transport and Distribution
Within cells and tissues, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, such as organic cation transporters (OCTs), which facilitate its uptake and distribution within cells. Additionally, binding proteins may influence the localization and accumulation of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The activity and function of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride may be modulated by its localization within these subcellular structures .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 1,5-naphthyridine derivatives. The reaction typically employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the reduction of 2,6-naphthyridine using sodium borohydride (NaBH4) in an appropriate solvent like ethanol .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Naphthyridine derivatives.
Reduction: Fully saturated tetrahydro derivatives.
Substitution: Substituted naphthyridine compounds.
作用机制
The mechanism of action of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
1,5-Naphthyridine: A structural isomer with different biological activities and chemical properties.
2,6-Naphthyridine: Another isomer with distinct reactivity and applications.
1,8-Naphthyridine:
Uniqueness: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is unique due to its tetrahydro ring structure, which imparts specific chemical reactivity and biological activity.
属性
IUPAC Name |
1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-3-9-6-8-2-4-10-5-7(1)8;/h1,3,6,10H,2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTPLJQRMBYYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416352-01-6 | |
| Record name | 2,6-Naphthyridine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416352-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


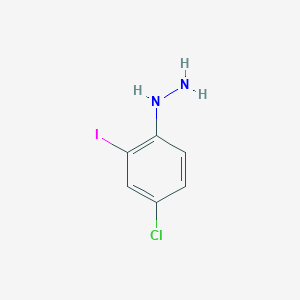

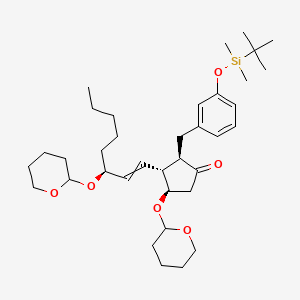
![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)
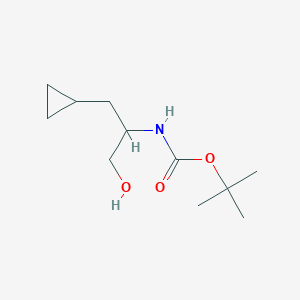
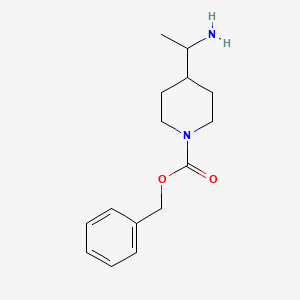
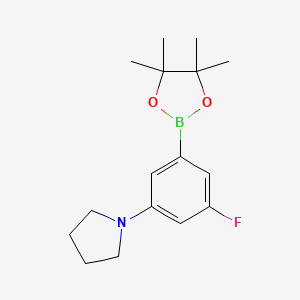
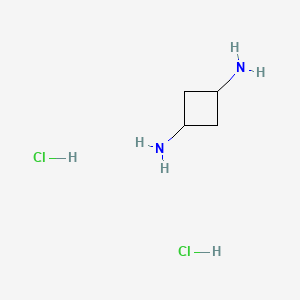
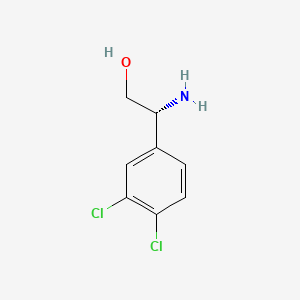



![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
